molecular formula C10H13N B12979517 3-(4-methylphenyl)azetidine CAS No. 7215-06-7

3-(4-methylphenyl)azetidine

Cat. No.: B12979517
CAS No.: 7215-06-7
M. Wt: 147.22 g/mol
InChI Key: BZYJWDPMIYLNOX-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a methylphenyl group attached to the third carbon atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)azetidine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes, such as:

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields.

    Catalytic Processes: Employing catalysts to facilitate the formation of azetidine rings under mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert azetidines to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of N-C bonds, allowing the compound to participate in various chemical reactions. This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)azetidine is unique due to its balance of ring strain and stability, which makes it more manageable than aziridines while still being reactive enough for various applications. Its specific substitution pattern also imparts distinct chemical properties that can be exploited in synthesis and medicinal chemistry .

Properties

CAS No.

7215-06-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-(4-methylphenyl)azetidine

InChI

InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3

InChI Key

BZYJWDPMIYLNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC2

Origin of Product

United States

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